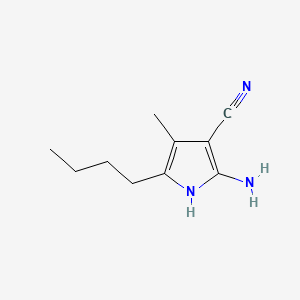

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

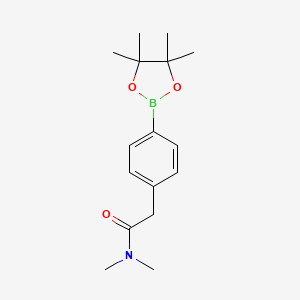

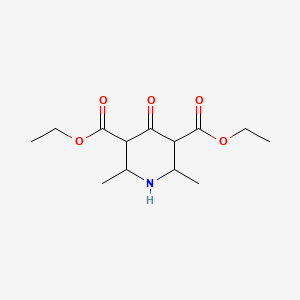

“2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C10H15N3. It has a molecular weight of 177.25 . This compound is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” can be represented by the InChI code: 1S/C10H15N3/c1-7-9(6-14)12(8)5(7)2-4/h3,9H,8H2,1H3 . This indicates that the molecule contains a pyrrole ring with various substituents.Physical And Chemical Properties Analysis

“2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Synthesis of Pyrrolic Macrocycles

This compound is a valuable precursor in the synthesis of pyrrolic macrocycles. These macrocycles are significant due to their potential applications in creating large, complex molecules that mimic natural products like prodigiosins . Prodigiosins have garnered attention for their anti-cancer and immunosuppressive properties.

Design of Synthetic Porphyrinoids

Pyrrole derivatives are extensively used to design synthetic porphyrinoids, which play a crucial role in various fields. They serve as anion binding agents, ion chemosensors, and have applications in antitumor therapy and photodynamic therapy (PDT) . The electron-withdrawing groups in the compound can induce unique self-assemblies, leading to functional materials with specific properties.

Anion Binding Agents

The compound’s structure allows it to act as an anion binding agent. This application is crucial in the development of sensors and devices that can detect and measure the presence of anions in various environments, which is essential for environmental monitoring and industrial processes .

Ion Chemosensors

As an ion chemosensor, 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile can be used to detect the presence of metal ions. This is particularly useful in biochemical studies and medical diagnostics, where precise ion concentration measurements are necessary .

Antitumor Agents

The compound’s derivatives can be modified to act as antitumor agents. Their ability to interfere with cellular processes makes them potential candidates for cancer treatment, where they can be used to target and destroy cancer cells .

Photosensitizers for Photodynamic Therapy

In the field of photodynamic therapy, this compound can be developed into photosensitizers. These are molecules that, upon activation by light, produce reactive oxygen species that can kill cancer cells. This application is a promising area of research for non-invasive cancer treatments .

Conducting Polymers

The compound can also be used in the synthesis of conducting polymers. These polymers have applications in electronics and materials science, where they are used to create flexible electronic devices, solar cells, and various types of sensors .

Advanced Battery Science and Technology

Lastly, 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile has potential applications in advanced battery science. It could be used in the development of new materials for battery electrodes, which could lead to batteries with higher capacities and longer lifespans .

Safety and Hazards

The compound is classified under the GHS07 hazard category. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

将来の方向性

The future directions for “2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole derivatives, this compound could potentially be used in the development of new pharmaceuticals or other chemical products .

特性

IUPAC Name |

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRRQGXSZLWHID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(N1)N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744295 |

Source

|

| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

CAS RN |

1227958-01-1 |

Source

|

| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)